molecular formula C11H13N3O3S B12302482 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol

4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol

Katalognummer: B12302482
Molekulargewicht: 267.31 g/mol
InChI-Schlüssel: VMJNBOICGIYJFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol is a complex organic compound with a unique structure that includes a triazole ring, a mercapto group, and two methoxy groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol typically involves the formation of the triazole ring followed by the introduction of the mercapto and methoxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent reactions introduce the mercapto group and methoxy groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides or sulfonic acids, while substitution of the methoxy groups can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The triazole ring and mercapto group can form strong interactions with metal ions or proteins, affecting their function. The methoxy groups can also influence the compound’s solubility and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
  • 4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2-methoxyphenol

Uniqueness

4-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-2,6-dimethoxyphenol is unique due to the presence of two methoxy groups, which can significantly influence its chemical properties and potential applications. The combination of the triazole ring, mercapto group, and methoxy groups provides a versatile scaffold for further chemical modifications and applications.

Eigenschaften

Molekularformel

C11H13N3O3S

Molekulargewicht

267.31 g/mol

IUPAC-Name

3-(4-hydroxy-3,5-dimethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H13N3O3S/c1-14-10(12-13-11(14)18)6-4-7(16-2)9(15)8(5-6)17-3/h4-5,15H,1-3H3,(H,13,18)

InChI-Schlüssel

VMJNBOICGIYJFL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.